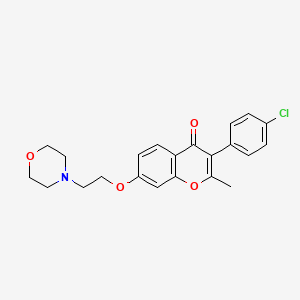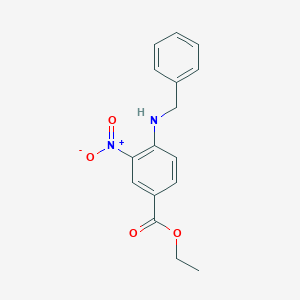![molecular formula C14H12Cl2N2S B2969318 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea CAS No. 107774-95-8](/img/structure/B2969318.png)
1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioureas are a class of organic compounds that share a common functional group characterized by a sulfur atom flanked by two carbonyl groups and two amine groups . They are used in various applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .
Synthesis Analysis
Thioureas can be synthesized through the reaction of amines with carbon disulfide in an aqueous medium . This process works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .
Molecular Structure Analysis
The molecular structure of thioureas is characterized by a sulfur atom flanked by two carbonyl groups and two amine groups . The exact structure can vary depending on the specific substituents attached to the nitrogen atoms .
Chemical Reactions Analysis
Thioureas can undergo a variety of chemical reactions. For example, they can react with isocyanides in the presence of elemental sulfur to produce thioureas in excellent yields . They can also react with (thio)isocyanates in an “on-water” reaction to produce unsymmetrical (thio)ureas .
Physical And Chemical Properties Analysis
The physical and chemical properties of thioureas can vary depending on their specific structure. For example, they generally have a high boiling point and are soluble in water .
Applications De Recherche Scientifique
Synthesis and Characterization
- Thiourea derivatives, including 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea, have been synthesized and characterized using spectroscopic techniques. These compounds are notable for their structure and properties as evidenced in studies involving NMR, IR, and X-ray diffraction methods. This research highlights the importance of these compounds in the field of chemical synthesis and molecular structure analysis (Yusof et al., 2010).
Crystal Structure Analysis
- Detailed crystal structure analysis of thiourea derivatives, including 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea, has been conducted. This research provides insights into the molecular conformation and interactions of these compounds, contributing significantly to the understanding of their physical and chemical properties (Saeed & Parvez, 2005).
Enzyme Inhibition and Mercury Sensing
- Some thiourea derivatives demonstrate potential as enzyme inhibitors and sensors for detecting toxic metals like mercury. This application is crucial in biomedical research and environmental monitoring (Rahman et al., 2021).
Antibacterial and Antifungal Activities
- The antibacterial and antifungal activities of thiourea derivatives, including those similar to 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea, have been explored. These studies are significant for the development of new pharmaceuticals and treatments for various infections (Khan et al., 2020).
Computational and Experimental Studies
- Computational and experimental studies on thiourea derivatives, related to 1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea, provide valuable information on their molecular structure, stability, and reactivity. This research is instrumental in drug design and the development of new materials (Bielenica et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c15-11-5-7-12(8-6-11)18-14(19)17-9-10-3-1-2-4-13(10)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZKKTHBTYVZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

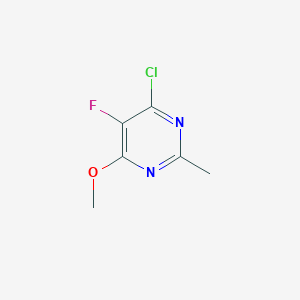
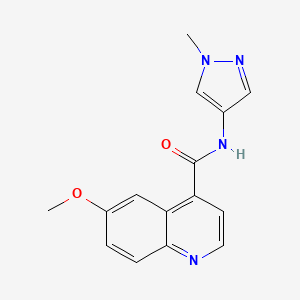
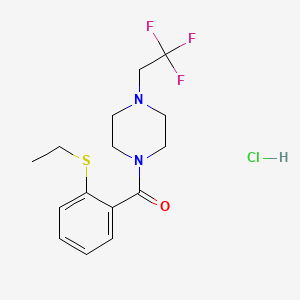
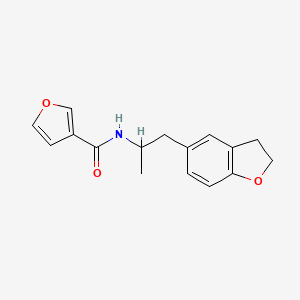
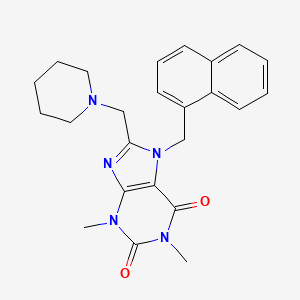
![N-(benzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2969244.png)
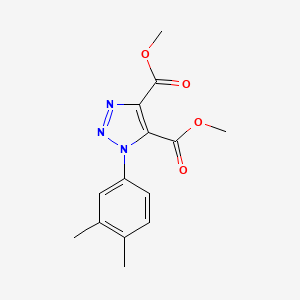
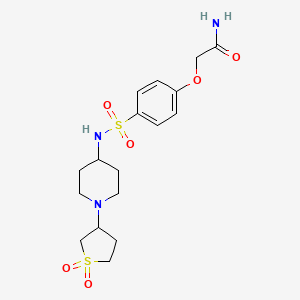
![(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969249.png)
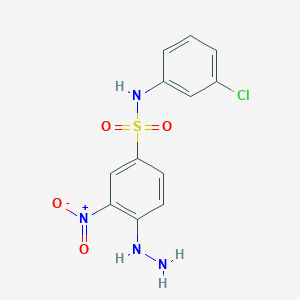
![rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B2969251.png)
